3-Ethyl-3-methylpiperazin-2-one

描述

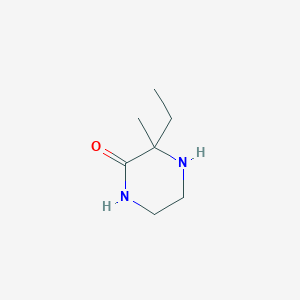

3-Ethyl-3-methylpiperazin-2-one is a six-membered heterocyclic compound featuring a piperazin-2-one backbone (a lactam with two nitrogen atoms) substituted with ethyl and methyl groups at the 3-position. The alkyl substituents at the 3-position likely enhance lipophilicity, influencing solubility and pharmacokinetic properties.

属性

IUPAC Name |

3-ethyl-3-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-7(2)6(10)8-4-5-9-7/h9H,3-5H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLGRZNOSFTARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656541 | |

| Record name | 3-Ethyl-3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890926-67-7 | |

| Record name | 3-Ethyl-3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The compound belongs to the class of piperazine derivatives, which are known to interact with a variety of targets, including receptors and enzymes. .

Mode of Action

The mode of action of 3-Ethyl-3-methylpiperazin-2-one is currently unknown due to the lack of specific studies on this compound. Piperazine derivatives are known to interact with their targets in a variety of ways, including acting as agonists, antagonists, or inhibitors. The exact mode of action for this specific compound would depend on its specific targets, which are currently unknown.

Biochemical Pathways

Given the diversity of piperazine derivatives and their wide range of biological activities, it is likely that this compound could affect multiple pathways

Result of Action

The molecular and cellular effects of this compound are currently unknown. As a piperazine derivative, it could potentially have a wide range of effects depending on its specific targets

生物活性

3-Ethyl-3-methylpiperazin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a piperazine derivative with the following chemical structure:

- Molecular Formula : C₇H₁₄N₂O

- Molecular Weight : 142.20 g/mol

Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and enzymes. It has been shown to act as a selective ligand for certain receptors, influencing signaling pathways that are crucial for various physiological processes.

Key Mechanisms:

- Receptor Binding : The compound has demonstrated affinity for the α2δ-1 subunit of voltage-gated calcium channels, which plays a role in pain modulation and neurotransmitter release .

- Enzyme Inhibition : It may inhibit specific cytochrome P450 isoforms, which are involved in drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticonvulsant Activity : Studies have shown that derivatives of this compound possess anticonvulsant properties, making them potential candidates for treating epilepsy .

- Anticancer Potential : It has been implicated in the synthesis of nucleoside analogs that induce apoptosis in cancer cells through interference with nucleic acid synthesis .

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities, particularly in models of Alzheimer's disease .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on breast cancer cell lines. The results indicated that specific modifications to the piperazine ring enhanced cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Case Study 2: Anticonvulsant Properties

In a series of experiments, new amides derived from this compound were synthesized and tested for anticonvulsant activity. The results demonstrated significant efficacy in reducing seizure frequency in animal models, highlighting its potential as an antiepileptic agent .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationships

| Compound Modification | Activity Against | IC50 (µM) |

|---|---|---|

| N-propargyl derivative | MCF-7 (breast cancer) | 15 |

| N7-linked analog | K562 (leukemia) | 8 |

| Unmodified parent compound | Control | >100 |

科学研究应用

Pharmacological Applications

3-Ethyl-3-methylpiperazin-2-one is primarily studied for its role as a pharmacological agent. Its derivatives have been explored for their interactions with various biological targets, particularly in the context of neurological and psychiatric disorders.

- Neurokinin Receptor Modulation : Research indicates that compounds related to this compound can act as selective antagonists for neurokinin-3 (NK-3) receptors. These receptors are implicated in numerous central nervous system (CNS) disorders, including depression, anxiety, and psychosis. The modulation of NK-3 receptors presents a promising avenue for developing treatments for these conditions .

- Calcium Channel Interaction : Another significant application is in the modulation of voltage-gated calcium channels. Compounds derived from piperazinyl structures have shown selective binding to the α2δ-1 subunit of these channels, which is relevant for pain management and neurological conditions . This selectivity can lead to fewer side effects compared to non-selective agents.

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been the subject of extensive research. The ability to modify the piperazine ring allows for the exploration of various pharmacological properties:

- Chiral Synthesis : The development of chiral variants of this compound has been explored to enhance selectivity and efficacy in therapeutic applications. For instance, specific stereoisomers have been identified as having superior binding affinities to target receptors, which is crucial for drug efficacy .

- Reactivity Studies : Studies on the reactivity of piperazin-2-one derivatives have revealed unexpected products when reacted with other compounds, indicating potential pathways for new drug development . This aspect highlights the versatility of this compound in synthetic chemistry.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

These findings illustrate the compound's potential across various therapeutic areas, particularly in treating complex neurological conditions.

相似化合物的比较

Core Structure and Substituent Effects

Piperazin-2-one derivatives vary widely in substituent patterns, which critically affect their physicochemical and biological behaviors. Below is a comparative analysis of key analogs:

- Lipophilicity : The alkyl groups in this compound likely increase membrane permeability compared to the polar pyridinyl group in 3-(pyridin-2-yl)piperazin-2-one .

- Aromatic vs.

Crystallographic and Structural Insights

Piperazinones generally exhibit planar lactam rings with chair or boat conformations depending on substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。